5-methyl-N-phenylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-9-7-12-11(13-8-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14) |
InChI Key |
LIMUEVZERZHXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
A Legacy of Discovery: Historical Perspectives on Pyrimidine Derivatives in Chemical Biology
The story of pyrimidine (B1678525) derivatives is deeply rooted in the history of organic and biological chemistry. The pyrimidine ring system is a fundamental component of life itself, forming the structural core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA and RNA. wjarr.comnih.gov The initial isolation of a pyrimidine derivative, alloxan, dates back to 1818 when it was obtained by the oxidation of uric acid. growingscience.com However, the systematic study of pyrimidines didn't commence until the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, and the term "pyrimidin" was coined by Pinner in 1885. wikipedia.org
The 20th century witnessed an explosion in pyrimidine chemistry, largely driven by the discovery of their diverse biological activities. Beyond their role in nucleic acids, pyrimidine derivatives were found in essential vitamins like thiamine (B1217682) (Vitamin B1) and in synthetic compounds with significant therapeutic applications, such as the barbiturates used as sedatives and the HIV drug zidovudine. wikipedia.org This rich history has established pyrimidines as a cornerstone of heterocyclic chemistry and a constant source of inspiration for the development of new bioactive molecules. wjarr.comgrowingscience.com
The Rise of a Privileged Scaffold: Significance of the N Phenylpyrimidin 2 Amine Motif in Medicinal Chemistry Research
Within the vast family of pyrimidine (B1678525) derivatives, the N-phenylpyrimidin-2-amine motif has garnered considerable attention in recent decades. This specific arrangement, featuring a phenyl group attached to the 2-amino position of the pyrimidine ring, has proven to be a highly effective scaffold for designing molecules that can interact with a wide range of biological targets. ontosight.ai The versatility of this motif allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting compounds.
The significance of the N-phenylpyrimidin-2-amine scaffold is underscored by its presence in numerous compounds investigated for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai A key area of research has been the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The N-phenylpyrimidin-2-amine core has been successfully employed to create potent inhibitors of various kinases, including c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis. lookchem.combohrium.comnih.gov The ability to systematically modify the phenyl and pyrimidine rings allows for the optimization of inhibitory activity and selectivity against specific kinase targets.
Charting New Territories: Overview of Research Trajectories for 5 Methyl N Phenylpyrimidin 2 Amine and Its Analogues
Strategic Approaches to the Pyrimidine Core Synthesis
The formation of the central pyrimidine ring is the foundational step in the synthesis of this compound. Chemists have developed several robust strategies to construct this heterocyclic system, primarily through cyclization reactions.
Cyclization Reactions utilizing Urea (B33335) or Guanidine (B92328) Derivatives
A classical and widely employed method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with urea or guanidine derivatives. bu.edu.eg This approach, often referred to as the Pinner synthesis, provides a direct route to the pyrimidine core. mdpi.com In the context of this compound, a suitably substituted three-carbon component is reacted with a guanidine derivative, which introduces the N-C-N fragment necessary for the ring closure. nih.gov The reaction is typically catalyzed by an acid or a base and proceeds through a cyclocondensation mechanism. slideshare.netmdpi.com The use of substituted guanidines allows for the direct incorporation of the phenylamino (B1219803) group at the 2-position of the pyrimidine ring during the initial cyclization step. nih.gov
Reactions of Carbonyl Compounds with Amidines
An alternative and versatile approach to the pyrimidine core involves the reaction of carbonyl compounds, particularly α,β-unsaturated ketones, with amidines. mdpi.comrsc.org This [3+3] annulation strategy has proven effective for the synthesis of multisubstituted pyrimidines. rsc.org The reaction typically proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the aromatic pyrimidine ring. rsc.org Various catalysts, including metal-based and metal-free systems, have been developed to promote this transformation and enhance its efficiency and substrate scope. mdpi.comrsc.org
Introduction of Substituents at the Pyrimidine Ring
Following the construction of the pyrimidine core, the next critical phase is the introduction of the methyl and phenylamino groups at the appropriate positions on the ring. This is often achieved through a series of strategic chemical transformations.
Alkylation for Methyl Group Introduction at Position 5
The introduction of a methyl group at the C5 position of the pyrimidine ring is a key structural modification. The carbon at the 5-position of pyrimidine nucleobases is a common site for modification. nih.gov This can be accomplished through various alkylation techniques. One common strategy involves the direct alkylation of a pre-functionalized pyrimidine ring. researchgate.net For instance, a pyrimidine derivative with a suitable leaving group at the 5-position can be reacted with a methylating agent. Alternatively, the methyl group can be introduced enzymatically in certain biological contexts, although chemical synthesis remains the predominant route in laboratory and industrial settings. nih.gov
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
A powerful and versatile strategy for introducing substituents onto the pyrimidine ring involves initial halogenation followed by cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes it more reactive in such reactions compared to analogous benzene (B151609) halides. acs.org
Halogenation: The pyrimidine ring can be halogenated at specific positions, creating a reactive handle for subsequent transformations. nih.gov For instance, treatment of a pyrimidine derivative with a halogenating agent like N-iodosuccinimide (NIS) can introduce an iodine atom, which is an excellent leaving group for cross-coupling reactions. acs.org
Suzuki Coupling: The Suzuki coupling reaction is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and a halide. mdpi.commdpi.com In the synthesis of this compound, a halogenated pyrimidine intermediate can be coupled with a suitable boronic acid to introduce various substituents. mdpi.comacs.org The regioselectivity of the Suzuki coupling on polyhalogenated pyrimidines is often predictable, with the C4 position generally being the most reactive, followed by C2 and then C5. nih.gov Microwave irradiation has been shown to significantly accelerate these reactions and improve yields. mdpi.com
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netnih.gov This reaction is particularly crucial for attaching the phenylamino group to the C2 position of the pyrimidine ring. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base. nih.gov This method offers a more versatile and efficient alternative to traditional nucleophilic aromatic substitution for the synthesis of N-arylpyrimidin-2-amines. nih.gov
Amination and Phenylamino Group Attachment at Position 2
The final and crucial step in the synthesis of this compound is the introduction of the phenylamino group at the C2 position. While this can sometimes be achieved during the initial cyclization as mentioned earlier, it is often introduced at a later stage, particularly when starting with a pre-formed pyrimidine ring.
Direct C-H amination of pyrimidines at the C2 position is an emerging and highly sought-after transformation. nih.gov Recent advancements have led to the development of methods for the C2-selective amination of pyrimidines, providing a more direct route to 2-aminopyrimidine (B69317) derivatives. nih.govresearchgate.net The Chichibabin reaction, a classic method for the amination of nitrogen-containing heterocycles, can also be employed, often with modifications to improve its efficiency and scope. researchgate.net
However, the most common and reliable method remains the Buchwald-Hartwig amination of a 2-halopyrimidine. nih.govthieme-connect.com This palladium-catalyzed reaction allows for the efficient coupling of aniline (B41778) with the pyrimidine core, yielding the desired this compound in good to excellent yields. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity and yield, especially when other reactive sites are present on the pyrimidine ring. thieme-connect.com
Data Tables
Table 1: Common Reagents in Pyrimidine Synthesis
| Reagent Type | Examples | Role in Synthesis |
| Nitrogen Source | Urea, Guanidine, Amidines | Forms the N-C-N backbone of the pyrimidine ring |
| Carbon Source | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Provides the C-C-C fragment for cyclization |
| Halogenating Agent | N-Iodosuccinimide (NIS), POCl₃ | Introduces a halogen for subsequent cross-coupling |
| Cross-Coupling Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes C-C and C-N bond formation |
| Cross-Coupling Ligand | Xantphos, PPh₃ | Modulates catalyst activity and selectivity |
| Base | Na₂CO₃, K₂CO₃, NaOtBu | Promotes cyclization and cross-coupling reactions |
Table 2: Key Synthetic Reactions
| Reaction Name | Description | Application in Synthesis |
| Pinner Synthesis | Condensation of a 1,3-dicarbonyl with a guanidine or amidine | Formation of the initial pyrimidine ring |
| Suzuki Coupling | Pd-catalyzed reaction of a halide with a boronic acid | Introduction of aryl or other carbon-based substituents |
| Buchwald-Hartwig Amination | Pd-catalyzed reaction of a halide with an amine | Attachment of the phenylamino group at the C2 position |
| Halogenation | Introduction of a halogen atom onto the pyrimidine ring | Creates a reactive site for cross-coupling reactions |
Nucleophilic Substitution Reactions
A primary and foundational method for the synthesis of N-phenyl-2-pyrimidinamines involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring. Typically, a halogenated pyrimidine is employed as the electrophile. The reaction of 2-chloro-5-methylpyrimidine (B1361109) with aniline or its derivatives in the presence of a base is a common strategy. The selection of the base and solvent system is crucial for optimizing the reaction yield and minimizing side products. For instance, using potassium carbonate can be more effective than triethylamine (B128534) in reducing undesirable side reactions.
Reductive Amination Pathways
Reductive amination offers an alternative route for the synthesis of various amines, including N-phenylpyrimidin-2-amines. libretexts.orglibretexts.org This two-step process first involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate. libretexts.orglibretexts.org In the second step, this intermediate is reduced to the corresponding amine using a suitable reducing agent. libretexts.orglibretexts.org
For the synthesis of N-substituted pyrimidin-2-amines, this could conceptually involve the reaction of a pyrimidine-2-carbaldehyde with an aniline derivative, followed by reduction. A key advantage of this method is the ability to perform it as a "one-pot" procedure by selecting a reducing agent, such as sodium cyanoborohydride (NaBH3CN), that is selective for the iminium ion in the presence of the initial carbonyl compound. youtube.comyoutube.com This chemoselectivity prevents premature reduction of the aldehyde or ketone. youtube.com The general mechanism involves the initial formation of a carbinolamine, which then dehydrates to form an iminium ion that is subsequently reduced by the hydride reagent. libretexts.orgyoutube.com
Derivatization Strategies for N-Phenylpyrimidin-2-amine Scaffolds
The N-phenylpyrimidin-2-amine scaffold serves as a versatile platform for the development of a wide array of derivatives with diverse chemical properties. Strategies such as click chemistry, Schiff base formation, and targeted functionalization allow for the introduction of various pharmacophores and functional groups.
Synthesis of Triazole Derivatives via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing 1,2,3-triazole derivatives. nih.govnih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.net To create triazole derivatives of N-phenylpyrimidin-2-amine, the scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne.
The synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives has been reported, utilizing the CuAAC reaction as the key step to exclusively produce 1,4-disubstituted triazoles. nih.gov This bioisosteric replacement of an amide group with a triazole ring highlights a key strategy in medicinal chemistry. nih.gov The general approach involves the reaction of an azide-functionalized phenylpyrimidine with a terminal alkyne in the presence of a copper(I) catalyst. mdpi.comresearchgate.net
| Reactant A | Reactant B | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Azide-functionalized phenylpyrimidine | Terminal Alkyne | Copper(I) | Forms 1,4-disubstituted 1,2,3-triazoles | nih.gov |
| Alkyne-functionalized phenylpyrimidine | Organic Azide | Copper(I) | High regioselectivity and yield | nih.govresearchgate.net |
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ijcrt.orgnih.gov The N-phenylpyrimidin-2-amine scaffold can be derivatized to include a formyl group (an aldehyde), which can then react with various primary amines to form a diverse library of Schiff base derivatives. nih.govresearchgate.net
For example, the synthesis of 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde provides a key intermediate. nih.gov This aldehyde can then be condensed with a range of substituted anilines to produce novel 5-iminomethylpyrimidine compounds. nih.gov The reaction is typically carried out under reflux in a suitable solvent like ethanol, often with an acid catalyst. nih.govresearchgate.net These Schiff bases are characterized by the presence of the C=N (azomethine) group. nih.gov
Functionalization for Specific Pharmacophores (e.g., aminomethyl, thiazolyl)
Aminomethyl Functionalization:
The introduction of an aminomethyl group onto the pyrimidine scaffold can be achieved through various synthetic routes. One common method is the reduction of a corresponding nitrile or amide. For instance, a 5-cyanopyrimidine (B126568) derivative can be reduced to a 5-(aminomethyl)pyrimidine. PubChem lists the compound 5-[(methylamino)methyl]-N-phenylpyrimidin-2-amine, indicating that such functionalization is synthetically accessible. nih.gov
Thiazolyl Functionalization:
The thiazole (B1198619) ring is a significant pharmacophore, and its incorporation into the N-phenylpyrimidin-2-amine structure can lead to compounds with interesting properties. The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, which involves the reaction of an α-haloketone with a thioamide.
To create thiazolyl derivatives of N-phenylpyrimidin-2-amine, one could envision a multi-step synthesis. This might involve first preparing a thioamide derivative of the N-phenylpyrimidin-2-amine scaffold. This intermediate could then be reacted with various α-haloketones to construct the desired thiazole ring appended to the pyrimidine core. Research has shown the successful synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives using the Hantzsch reaction. researchgate.net Another approach involves the synthesis of thiazole derivatives from thiosemicarbazone precursors, which can be reacted with α-halocarbonyl compounds. nih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact. rasayanjournal.co.in These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
For the synthesis of pyrimidine derivatives, several greener methods have been developed, including:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and often leads to higher yields compared to conventional heating. rasayanjournal.co.in The regioselective synthesis of imines in water under microwave irradiation has been reported, showcasing an eco-friendly approach. researchgate.net
Solvent-free reactions: Conducting reactions without a solvent, often using techniques like ball milling, can reduce waste and simplify product purification. rasayanjournal.co.in
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key green chemistry strategy. rasayanjournal.co.in
Catalysis: The use of efficient and recyclable catalysts can improve atom economy and reduce the need for stoichiometric reagents. rasayanjournal.co.in For instance, the vapor-phase cyclization of carbonyl compounds and ammonia (B1221849) over zeolite catalysts has been explored for the synthesis of substituted pyridines, a related heterocyclic system. rsc.org
While specific green chemistry protocols for the industrial-scale production of this compound are not extensively detailed in the provided results, the principles are broadly applicable to its synthesis and derivatization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The aromatic region is expected to be complex, with multiplets arising from the protons of the phenyl group and the pyrimidine ring. The protons on the phenyl group (H-2', H-3', H-4', H-5', H-6') would typically appear in the range of δ 7.0-8.5 ppm. The pyrimidine ring protons, specifically H-4 and H-6, would also resonate in this region. The methyl group attached to the pyrimidine ring (5-CH₃) is expected to produce a singlet at approximately δ 2.3-2.5 ppm. mdpi.com The amine proton (NH) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H4/H6 | ~ 8.0 - 8.5 | s |
| Phenyl-H | ~ 7.0 - 7.8 | m |
| NH | Variable | br s |
| 5-CH₃ | ~ 2.4 | s |
Data is predicted based on analogous compounds.
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. Based on data from related compounds like 2-methyl-N-phenylaniline and various pyrimidine derivatives, the chemical shifts can be predicted. rsc.orgrsc.org
The carbons of the pyrimidine ring are expected to resonate at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atoms. The phenyl ring carbons will appear in the typical aromatic region of δ 115-150 ppm. The carbon of the methyl group (5-CH₃) is anticipated to be observed at a much higher field, around δ 18-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine-C2 | ~ 160 |
| Pyrimidine-C4/C6 | ~ 158 |
| Pyrimidine-C5 | ~ 110 |
| Phenyl-C1' | ~ 140 |
| Phenyl-C2'/C6' | ~ 120 |
| Phenyl-C3'/C5' | ~ 129 |
| Phenyl-C4' | ~ 123 |
| 5-CH₃ | ~ 20 |
Data is predicted based on analogous compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations from the pyrimidine and phenyl rings in the 1500-1650 cm⁻¹ region. Bending vibrations for N-H and C-H bonds would be observed at lower wavenumbers. nih.gov
The UV-Vis spectrum, which provides insight into the electronic transitions, is expected to exhibit absorptions corresponding to π → π* transitions within the aromatic phenyl and pyrimidine systems. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyrimidine. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| C=N / C=C | 1500 - 1650 | Stretching |
| N-H | 1500 - 1600 | Bending |
Data is predicted based on general spectroscopic principles and data from analogous compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₁N₃, giving it a molecular weight of approximately 185.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 185. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule. docbrown.info Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃) from the pyrimidine ring, leading to a fragment ion at m/z 170 (M-15). Another plausible fragmentation is the cleavage of the C-N bond connecting the phenyl group, which could lead to ions corresponding to the phenyl radical (C₆H₅⁺, m/z 77) or the 2-amino-5-methylpyrimidine fragment. Alpha-cleavage is a common fragmentation pattern for amines, which in this case could lead to specific fragment ions. chemicalbook.comdocbrown.info
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 185 | [M]⁺ |
| 184 | [M-H]⁺ |
| 170 | [M-CH₃]⁺ |
| 93 | [C₆H₅NH]⁺ |
| 77 | [C₆H₅]⁺ |
Data is predicted based on general mass spectrometry fragmentation rules.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions.
While specific single-crystal X-ray diffraction data for this compound has not been reported in the searched literature, studies on analogous 2-phenylpyrimidine-4-amine derivatives indicate that these types of molecules often exhibit extensive hydrogen bonding networks, which dictate their crystal packing. mdpi.com For instance, N-H···N intermolecular hydrogen bonds are common, leading to the formation of specific supramolecular synthons. mdpi.com The planarity of the pyrimidine and phenyl rings would also allow for π-π stacking interactions, further stabilizing the crystal lattice.
To illustrate the type of data obtained from such an analysis, a related heterocyclic compound, dinitrato-κO-bis(tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ⁴N,N′,N′′,N′′′)-(μ₂-cyclohexane-1,4-dicarboxylato-κ⁴O,O′:O′′,O′′′)dimanganese(II), was found to crystallize in the triclinic system with the space group P-1. researchgate.net Its unit cell parameters were determined as a = 11.3232(10) Å, b = 12.879(2) Å, c = 13.035(2) Å, α = 84.854(17)°, β = 69.317(16)°, and γ = 73.929(13)°. researchgate.net Another example, ζ-N₂, crystallizes in a monoclinic unit cell with the space group C2/c. uchicago.edu This highlights the detailed structural information that can be obtained for this compound should suitable single crystals be grown and analyzed.
Table 5: Illustrative Crystal Data for an Analogous Heterocyclic System
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.3232(10) |
| b (Å) | 12.879(2) |
| c (Å) | 13.035(2) |
| α (°) | 84.854(17) |
| β (°) | 69.317(16) |
| γ (°) | 73.929(13) |
| Volume (ų) | 1708.8(4) |
Data for dinitrato-κO-bis(tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ⁴N,N′,N′′,N′′′)-(μ₂-cyclohexane-1,4-dicarboxylato-κ⁴O,O′:O′′,O′′′)dimanganese(II) is provided for illustrative purposes. researchgate.net
Molecular Conformation and Intramolecular Interactions (e.g., Hydrogen Bonding)
The molecular conformation of this compound and its analogues is characterized by the spatial arrangement of the pyrimidine and phenyl rings and the nature of the exocyclic amino group. The planarity of the pyrimidine ring is a common feature, though the entire molecule is often non-planar due to the rotation of the phenyl substituent relative to the pyrimidine core. This twist is influenced by the steric and electronic effects of other substituents on the rings.
In a series of 5-hydroxymethyl-2-phenylpyrimidine analogues, the pyrimidine ring generally maintains its planarity. However, the phenyl group at the 2-position is twisted relative to this plane, with dihedral angles varying based on the substituent at the 4-position. For instance, the angle of twist has been observed to be 26.4° for an amino group, 9.5° for a propylamino group, 10.9° for an allylamino group, and 15.7° for an isopropylamino group. mdpi.com Similarly, for N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angles between the pyrimidine ring and the three benzene rings are 12.8°, 12.0°, and 86.1°. nih.gov
Intramolecular hydrogen bonding plays a significant role in stabilizing the conformation of these molecules. A common motif is the formation of a six-membered ring (S(6) motif) through a hydrogen bond between a donor group on a substituent and an acceptor atom within the molecule. mdpi.com For example, in several 5-hydroxymethylpyrimidine derivatives, an intramolecular N4−H···O1 hydrogen bond is observed between the amino group at position 4 and the hydroxyl group at position 5. mdpi.com In another analogue, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the conformation is primarily determined by an intramolecular N—H···N hydrogen bond that closes a six-membered ring. nih.gov This molecule also exhibits an intramolecular N—H···F interaction. nih.gov The formation of such intramolecular hydrogen bonds can shield polar groups, a strategy that is hypothesized to improve membrane permeability in drug design. rsc.org
The presence of bulky substituents can induce steric clashes that force a non-planar conformation. For example, in certain 2,4,5-trisubstituted pyrimidine derivatives, the introduction of a methyl group at the C-5 position of the pyrimidine ring and another substituent on an adjacent thiazole ring leads to a steric clash. cardiff.ac.uk This clash results in a twisted, non-planar conformation between the pyrimidine and thiazole rings. cardiff.ac.uk
Table 1: Selected Dihedral Angles in this compound Analogues
| Compound Analogue | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|---|
| 5-hydroxymethyl-2-phenylpyrimidin-4-amine | Pyrimidine | Phenyl | 26.4 |
| 4-propylamino-5-hydroxymethyl-2-phenylpyrimidine | Pyrimidine | Phenyl | 9.5 |
| 4-allylamino-5-hydroxymethyl-2-phenylpyrimidine | Pyrimidine | Phenyl | 10.9 |
| 4-isopropylamino-5-hydroxymethyl-2-phenylpyrimidine | Pyrimidine | Phenyl | 15.7 |
| N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine | Phenyl (at C2) | 12.8 |
| N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine | Phenyl (at N4) | 12.0 |
| N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine | Phenyl (at C5-aminomethyl) | 86.1 |
This table presents data on the dihedral angles between the pyrimidine ring and attached phenyl rings in various analogues, illustrating the non-planar conformation of these molecules.
Supramolecular Assembly and Intermolecular Interactions (e.g., N-H···N, C-H···π, π-π Stacking)
The crystal structures of this compound analogues are governed by a variety of intermolecular interactions that direct their supramolecular assembly. These non-covalent interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions, are crucial in determining the packing arrangement of the molecules in the solid state.
Hydrogen bonding is a predominant feature in the crystal packing of these compounds. Amines, both primary and secondary, can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring can act as acceptors. chemguide.co.uk In the crystal structure of one polymorph of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, molecules are linked by N-H···N hydrogen bonds. nih.gov In analogues containing hydroxyl groups, O-H···N hydrogen bonds can lead to the formation of one-dimensional chains. mdpi.com These chains can be further connected into two-dimensional networks through N-H···N interactions, where an exocyclic amino group acts as the donor and a pyrimidine nitrogen atom as the acceptor. mdpi.com
π-π stacking interactions are also significant in the supramolecular assembly of these aromatic compounds. These interactions occur between the electron-rich pyrimidine and phenyl rings of adjacent molecules. For example, in one polymorph of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, aromatic π-π stacking interactions are observed alongside N-H···N hydrogen bonds. nih.gov The self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers is driven by cooperative π-π stacking interactions and hydrogen bonding. mdpi.com
The interplay of these different intermolecular forces can lead to the formation of distinct polymorphic forms, where the molecules pack in different arrangements. This is evident in the two polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where one form exhibits N-H···N hydrogen bonds and π-π stacking, while the other is characterized by N-H···Cl hydrogen bonds. nih.gov
Table 2: Intermolecular Interactions in Analogues of this compound
| Compound Analogue | N-H···N | C-H···π | π-π Stacking | Other Interactions | Supramolecular Motif |
|---|---|---|---|---|---|
| 5-hydroxymethyl-2-phenylpyrimidine derivatives | Yes | Yes | Yes | O-H···N, N-H···O, C-H···O | 1D chains, 2D networks |
| N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Yes | Yes | - | C-H···O | Polymeric chains forming layers |
| N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Polymorph Ia) | Yes | - | Yes | - | Not specified |
| N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Polymorph Ib) | - | - | - | N-H···Cl | Not specified |
This table summarizes the key intermolecular interactions observed in the crystal structures of various analogues, highlighting the diversity of forces that drive their supramolecular assembly.
Computational and Theoretical Investigations of 5 Methyl N Phenylpyrimidin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. By performing DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), one can predict bond lengths, bond angles, and dihedral angles with high accuracy. kthmcollege.ac.in
Table 1: Representative Bond Lengths and Angles for Pyrimidine (B1678525) Derivatives from DFT Studies
| Parameter | Bond/Angle | Typical Value (Å or °) | Reference |
| Bond Length | C-C (pyrimidine) | 1.38 - 1.40 Å | researchgate.net |
| C-N (pyrimidine) | 1.32 - 1.35 Å | researchgate.net | |
| C-N (amino link) | ~1.38 Å | kthmcollege.ac.in | |
| Bond Angle | C-N-C (pyrimidine) | ~116° - 122° | researchgate.net |
| N-C-N (pyrimidine) | ~125° | kthmcollege.ac.in |
Note: These are typical values from related structures and serve as an estimation for 5-methyl-N-phenylpyrimidin-2-amine.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. physchemres.orgirjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations are used to determine the energies of these orbitals. For aromatic heterocyclic systems, the HOMO is often distributed over the π-electron system, while the LUMO's location can indicate sites susceptible to nucleophilic attack. The energy gap can also provide insights into the electronic absorption properties of the molecule. physchemres.orgresearchgate.net
Table 2: Illustrative Frontier Orbital Energies from DFT Studies on Aromatic Amines
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Iron(III) Porphyrin Complex | - | - | 0.9042 | physchemres.org |
Note: Data is for illustrative compounds to show typical values obtained through DFT calculations.
Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MESP map displays regions of negative potential (electron-rich, typically colored red), which are prone to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are susceptible to nucleophilic attack. nih.gov In a molecule like this compound, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to be regions of high negative potential, indicating their role as hydrogen bond acceptors.
Mulliken charge analysis provides a quantitative measure of the partial atomic charges on each atom within the molecule. univ-mosta.dzresearchgate.net This analysis helps in understanding the intramolecular charge transfer and the electrostatic interactions. For pyrimidine derivatives, the nitrogen atoms consistently show negative Mulliken charges, confirming their electron-rich nature, while adjacent carbon atoms and hydrogen atoms typically exhibit positive charges. researchgate.net
Table 3: Example Mulliken Charges for Atoms in 2-amino-5-methyl pyridine (B92270)
| Atom | Mulliken Charge (a.u.) |
| N (ring) | -0.25 |
| N (amino) | -0.45 |
| C (adjacent to N) | +0.15 |
| C (methyl) | -0.20 |
| H (amino) | +0.22 |
Note: This data is for the related compound 2-amino-5-methyl pyridine and serves as an illustrative example. researchgate.net Charges are approximate and vary with the specific computational method.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein or enzyme. acs.org
For a flexible molecule like this compound, MD simulations can reveal the different spatial arrangements (conformations) it can adopt in solution and the energetic barriers between them. This is crucial for understanding how the molecule might fit into a receptor's binding site.
In the context of drug design, MD simulations are used to model the binding of a ligand (like this compound) to its target protein. nih.govmdpi.com By simulating the ligand-protein complex, researchers can assess the stability of the interaction, identify key amino acid residues involved in binding, and calculate the binding free energy. This information is vital for structure-based drug design and for optimizing the affinity and selectivity of potential drug candidates. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors calculated from the 2D representation of the chemical structure. nih.gov These descriptors can include physicochemical properties (like logP for hydrophobicity), electronic properties (like partial charges), and topological indices (which describe molecular size and branching). researchgate.net
In the study of pyrimidine derivatives, 2D-QSAR models have been developed to understand the structural requirements for various biological activities. acs.orgresearchgate.net A typical 2D-QSAR study involves:
Assembling a dataset of compounds with known activities.
Calculating a wide range of 2D descriptors for each compound.
Using statistical methods, such as multiple linear regression (MLR), to build an equation that links a combination of descriptors to the observed activity.
Validating the model to ensure its statistical significance and predictive power. acs.org
The resulting QSAR equation can highlight which properties are most important for activity. For example, a model might show that increasing hydrophobicity and the presence of specific substituent groups are positively correlated with the desired biological effect. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. nih.gov
3D-QSAR Modeling (CoMFA, CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to establish a mathematical relationship between the biological activity of a set of compounds and their 3D structural properties. For derivatives of N-phenylpyrimidin-2-amine, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely employed 3D-QSAR methods.
In these studies, a series of related molecules, known as a dataset, is divided into a training set to build the model and a test set to validate it. mdpi.com CoMFA models calculate steric and electrostatic fields around the molecules, correlating these fields with biological activity. mdpi.com CoMSIA models, in addition to steric and electrostatic fields, also evaluate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. nih.gov
For a series of N-phenylpyrimidine-4-amine derivatives, which are structurally related to the title compound, robust CoMFA and CoMSIA models were developed. The CoMFA model demonstrated strong statistical significance, as did the CoMSIA model, which utilized a combination of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields. mdpi.com The contour maps generated from these models highlight the regions where modifications to the molecule could enhance or diminish its biological activity. Results indicate that steric, electrostatic, hydrophobic, and hydrogen bond donor properties play a crucial role in the inhibitory activity of these types of compounds. nih.gov
Table 1: Statistical Results of 3D-QSAR Models for Phenylpyrimidine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive Capability (External) |
|---|---|---|---|
| CoMFA | 0.802 mdpi.com | 0.983 mdpi.com | Q²ext = 0.698 mdpi.com |
| CoMSIA | 0.725 mdpi.com | 0.965 mdpi.com | Q²ext = 0.668 mdpi.com |
| CoMFA (Other) | 0.528 nih.gov | 0.776 nih.gov | - |
| CoMSIA (Other) | 0.600 nih.gov | 0.811 nih.gov | - |
This table presents statistical values from 3D-QSAR studies on phenylpyrimidine derivatives and other related compounds to illustrate typical model performance. q² and r² values above 0.5 and 0.6, respectively, are generally considered indicative of a good model.
Predictive Ability and Validation of QSAR Models
The reliability and predictive power of a QSAR model are its most critical aspects. Validation is a crucial step to confirm that the developed model is robust and not a result of chance correlation. nih.gov Validation is typically performed through internal and external methods.
Internal Validation: The most common method for internal validation is cross-validation, which generates the cross-validated correlation coefficient (q² or R²cv). nih.govresearchgate.net In this process, a portion of the training data is left out, a model is built with the remaining data, and the activity of the omitted data is predicted. This is repeated until all data points have been omitted once. A high q² value (typically >0.5) indicates good internal predictive power. researchgate.net A significant difference between the non-cross-validated r² and the cross-validated q² can suggest that the model is over-fitted. researchgate.net
External Validation: This is considered the most stringent test of a model's predictive ability. nih.gov It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. europa.eu The predictive ability is often measured by the predictive r² (R²pred). A model is considered to have good predictive power if the R²pred value is high (often >0.6). nih.gov For instance, studies on phenylaminopyrimidine derivatives have yielded models with R²pred values of 0.71 and 0.764, demonstrating strong predictive capacity. nih.govresearchgate.net
Further statistical checks, such as Y-randomization (scrambling the biological activity data to ensure the original model's robustness) and calculating various metrics like the root-mean-square error (RMSE), are also employed to ensure the model's validity. researchgate.netresearchgate.net
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein). This technique is instrumental in predicting the binding affinity and understanding the interaction patterns between a ligand and its target protein. researchgate.net
The process involves preparing the 3D structures of both the ligand and the protein receptor, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov The ligand is then placed into the protein's binding site, and various conformations are sampled to find the one with the most favorable binding energy, often expressed in kcal/mol. researchgate.net For example, docking studies on N-phenylpyrimidin-2-amine derivatives against targets like Janus kinase 2 (JAK2) and cyclin-dependent kinases (CDKs) have been performed to elucidate their binding modes. nih.govnih.gov
Binding Site Characterization and Interaction Analysis
Molecular docking simulations provide a detailed view of the ligand within the protein's binding site, revealing the specific intermolecular interactions that stabilize the complex. These interactions are fundamental to the ligand's affinity and selectivity.
The binding of phenylpyrimidine derivatives to kinase targets often occurs at the ATP-binding site. nih.gov Analysis of the docked poses reveals several types of crucial interactions:
Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation. For example, the pyrimidine core's nitrogen atoms frequently form hydrogen bonds with backbone atoms of key residues in the hinge region of kinases. nih.gov
Hydrophobic Interactions: The phenyl group of the ligand often fits into a hydrophobic pocket, forming favorable interactions with nonpolar amino acid residues. nih.gov
Electrostatic Interactions: Charged or polar groups on the ligand can form electrostatic interactions with corresponding residues in the binding site, significantly contributing to binding affinity. nih.gov
Water-Bridged Interactions: In some cases, a water molecule mediates a hydrogen bond between the ligand and the protein. nih.gov
Identification of Key Residues in Ligand-Protein Interactions
A primary outcome of docking simulations is the identification of specific amino acid residues that are key to the ligand-protein interaction. For phenylpyrimidine-based inhibitors targeting kinases, a conserved set of interactions is often observed.
In studies of JAK2 inhibitors, the amino group of the pyrimidine was found to form a hydrogen bond with the carbonyl group of a leucine (B10760876) residue (LEU855) in the hinge region. nih.gov Other key interactions involved hydrogen bonds with glutamine (GLN853) and a water-bridged hydrogen bond with tyrosine (TYR931). nih.gov Similarly, for CDK inhibitors, electrostatic interactions with lysine (B10760008) (e.g., Lys33, Lys35, Lys43) and aspartic acid (e.g., Asp145, Asp158, Asp163) residues were identified as crucial for bioactivity. nih.gov Nonpolar interactions with residues like isoleucine also play a critical role in the potency of these inhibitors. nih.gov
Table 2: Key Residue Interactions for Phenylpyrimidine Derivatives in Kinase Binding Sites
| Interaction Type | Interacting Ligand Moiety | Key Protein Residue(s) | Target Protein Example |
|---|---|---|---|
| Hydrogen Bond | Pyrimidine-amine | LEU855 nih.gov | JAK2 |
| Hydrogen Bond | Sulfonyl group oxygen | GLN853 nih.gov | JAK2 |
| Water-bridged H-bond | Sulfonyl group oxygen | TYR931 nih.gov | JAK2 |
| Electrostatic | Not specified | LYS33, LYS35, LYS43 nih.gov | CDKs |
| Electrostatic | Not specified | ASP145, ASP158, ASP163 nih.gov | CDKs |
| Nonpolar | Not specified | ILE10, ILE12, ILE19 nih.gov | CDKs |
This table summarizes key amino acid residues and interaction types identified in molecular docking studies of phenylpyrimidine derivatives with protein kinases.
Pharmacological and Mechanistic Studies of 5 Methyl N Phenylpyrimidin 2 Amine Derivatives in Vitro and Pre Clinical
In Vitro Enzyme Inhibition Studies
Derivatives of N-phenylpyrimidin-2-amine have been investigated as inhibitors of the Janus kinase (JAK) family, which are critical mediators of cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. mdpi.com
A series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors. nih.govnih.gov Through systematic optimization, compound A8 was identified as a highly potent inhibitor of JAK2, with an IC50 value of 5 nM. nih.gov This compound also demonstrated significant selectivity for JAK2 over other members of the JAK family. Specifically, A8 was found to be 38.6-fold more selective for JAK2 than for JAK1, 54.6-fold more selective than for JAK3, and 41.2-fold more selective than for TYK2. nih.govnih.gov These findings underscore the potential of this chemical scaffold for developing targeted therapies against diseases driven by JAK2 mutations, such as the JAK2V617F mutation found in many myeloproliferative neoplasms. nih.govnih.gov
| Kinase | IC50 (nM) | Selectivity vs JAK2 (Fold) |
|---|---|---|
| JAK1 | 193 | 38.6 |
| JAK2 | 5 | - |
| JAK3 | 273 | 54.6 |
| TYK2 | 206 | 41.2 |
The 2-phenylaminopyrimidine scaffold is a well-established core structure for inhibitors of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML). semanticscholar.orgnih.gov The first-generation inhibitor imatinib (B729) contains this key structural motif. Research has continued to explore derivatives of this scaffold to overcome resistance, particularly against the T315I mutation. mdpi.com
One such derivative, BCR-ABL-IN-5 , has demonstrated potent inhibition against both wild-type (WT) Bcr-Abl and the resistant T315I mutant. medchemexpress.com In vitro kinase assays revealed that BCR-ABL-IN-5 inhibits Bcr-Abl WT with an IC50 of 0.014 µM and the T315I mutant with an IC50 of 0.45 µM. medchemexpress.com Furthermore, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have also been synthesized and evaluated as Bcr-Abl inhibitors, with one compound showing activity similar to imatinib. nih.gov
| Target | IC50 (µM) |
|---|---|
| Bcr-Abl WT | 0.014 |
| Bcr-Abl T315I | 0.45 |
The Axl receptor tyrosine kinase is overexpressed in many cancers and is associated with poor prognosis and drug resistance. acs.org Substituted N-phenylpyrimidin-2-amine analogs have been specifically developed as inhibitors of Axl kinase. google.com While specific IC50 values for 5-methyl-N-phenylpyrimidin-2-amine derivatives are not detailed in the provided search results, related pyrimidine-based compounds show significant activity. For instance, UNC2025 , a dual MER/FLT3 inhibitor, also potently blocks Axl kinase activity with an in vitro IC50 of 1.6 nM. acs.org Another compound, 33 , featuring a furanopyrimidine scaffold, exhibited single-digit nanomolar potency against Axl enzymatic activity. nih.gov These findings suggest that the broader pyrimidine (B1678525) core, including the N-phenylpyrimidin-2-amine framework, is a viable starting point for potent Axl inhibitors.
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression has been identified in various cancers, making it an attractive target for anticancer therapies. nih.gov A series of novel and potent PLK4 inhibitors based on an aminopyrimidine core have been developed using a scaffold hopping strategy. nih.gov Within this series, compound 8h emerged as a particularly potent inhibitor, displaying high PLK4 inhibitory activity with an IC50 of 0.0067 µM (6.7 nM) in in vitro enzyme assays. nih.gov This demonstrates the utility of the aminopyrimidine scaffold in designing highly effective inhibitors of this crucial mitotic kinase.
| Compound | PLK4 IC50 (µM) |
|---|---|
| 8h | 0.0067 |
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. nih.gov The N-phenylpyrimidin-2-amine scaffold has been extensively used to develop inhibitors against various CDKs.
Studies on 4-substituted N-phenylpyrimidin-2-amine derivatives have been conducted to understand the mechanisms of selectivity for CDK2 over CDK4. nih.gov A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines yielded potent CDK2 inhibitors, with compound 15 being the most potent, showing a Ki of 0.005 µM. mdpi.com Another series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives were found to be highly potent pan-CDK inhibitors. acs.org Compound 12a from this series potently inhibited CDK9, CDK1, and CDK2 with Ki values ranging from 1 to 6 nM. acs.org Further modification led to compound 12u , which demonstrated excellent selectivity for CDK9 with an IC50 of 7 nM, over 80-fold more selective for CDK9 versus CDK2. acs.org
| Compound | Target CDK | Inhibition Value (nM) | Metric |
|---|---|---|---|
| 12a | CDK1 | 1-6 | Ki |
| CDK2 | 1-6 | ||
| CDK9 | 1-6 | ||
| 12u | CDK9 | 7 | IC50 |
| 15 | CDK2 | 5 | Ki |
Cell division cycle 25 (cdc25) phosphatases are key activators of CDKs and are overexpressed in many human cancers, making them promising targets for anticancer drug discovery. nih.govnih.gov Research into inhibitors for these phosphatases has been active. mdpi.com Notably, derivatives of N-phenylpyrimidin-2-amine have shown activity in this area. Specifically, a derivative of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine was found to be effective in decreasing the function of cdc25A phosphatases in the K-562 cell line. nih.gov This finding indicates that the N-phenylpyrimidin-2-amine scaffold can be a template for developing inhibitors that target not only kinases but also critical cell cycle phosphatases.
Urease Inhibition
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is a significant virulence factor for some pathogenic bacteria and also contributes to nitrogen loss from urea-based fertilizers in agriculture. nih.govbohrium.com Consequently, the inhibition of urease is a therapeutic and agricultural goal. nih.govnih.gov
Derivatives of pyrimidine have been explored as potential urease inhibitors. The mechanism of inhibition often involves the compound's ability to chelate the nickel ions within the enzyme's active site, thereby blocking its catalytic function. dergipark.org.tr For instance, thiourea derivatives are known urease inhibitors due to the ability of their sulfur atom to bind to the two nickel ions in the active site. dergipark.org.tr While direct studies on this compound were not prominent, related heterocyclic structures like oxadiazoles and triazoles have demonstrated significant urease-inhibiting activity. nih.gov The inhibitory potential of these classes of compounds suggests that modifications of the pyrimidine scaffold could yield effective urease inhibitors.
Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) Inhibition
Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a crucial host enzyme involved in the replication of various viruses, including rhinoviruses and other enteroviruses. nih.gov Targeting this host factor is a promising strategy for developing broad-spectrum antiviral agents. nih.govresearchgate.net
Research into novel PI4KIIIβ inhibitors has led to the discovery of various heterocyclic compounds. For example, a series of 5-phenylthiazol-2-amine derivatives were developed and showed potent PI4KIIIβ inhibitory activity. nih.gov In another study, N-(4-methyl-5-arylthiazol)-2-amide derivatives were identified as highly potent and selective PI4KIIIβ inhibitors. nih.gov One compound from this series, designated 7f , demonstrated a kinase inhibition activity with an IC50 value of 0.016 μM for PI4KIIIβ, while showing no significant activity against the related PI4KIIIα isoform (>10 μM). nih.gov These findings highlight that specific amine-containing heterocyclic scaffolds can be optimized to produce powerful and selective inhibitors of PI4KIIIβ, suggesting a potential avenue for derivatives of this compound.
Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid. nih.gov COX-1 is a constitutive "housekeeping" enzyme involved in physiological functions like gastric protection and platelet aggregation, while COX-2 is an inducible enzyme that is upregulated during inflammatory processes. nih.govjpp.krakow.pl Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). jpp.krakow.plresearchgate.net
Pyrimidine derivatives have been investigated as selective COX-2 inhibitors. nih.gov In one study, certain pyrimidine derivatives showed high selectivity towards COX-2, with performance comparable to or better than established drugs like meloxicam and piroxicam. nih.gov The development of selective COX-2 inhibitors often focuses on structural features that can fit into the unique side pocket of the COX-2 active site, a feature not present in COX-1. jpp.krakow.pl This structural difference allows for the design of molecules that preferentially bind to and inhibit the inflammatory enzyme.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). mdpi.comfrontiersin.org By breaking down cAMP, PDE4 plays a critical role in regulating inflammatory responses, as low intracellular cAMP levels are associated with various inflammatory and respiratory disorders. mdpi.com PDE4 is highly expressed in immune and inflammatory cells, making it a key target for anti-inflammatory therapies. frontiersin.orgnih.gov
Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory cell functions. frontiersin.orgresearchgate.net This mechanism is the basis for approved PDE4 inhibitors like roflumilast and apremilast, used in treating COPD and psoriatic arthritis, respectively. nih.gov The search for new PDE4 inhibitors is an active area of drug discovery. mdpi.com While specific studies on this compound were not identified, the broad investigation into heterocyclic compounds as PDE4 inhibitors suggests that the pyrimidine scaffold could serve as a basis for designing novel molecules with this activity. nih.gov The development of such inhibitors focuses on achieving high potency and selectivity to minimize side effects. researchgate.net
Antimicrobial Activities (In Vitro)
The antimicrobial potential of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. These in vitro studies are crucial for identifying new agents to combat infectious diseases, particularly in light of growing antimicrobial resistance.
Antibacterial Spectrum and Efficacy (Gram-positive, Gram-negative)
Derivatives of pyrimidine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ias.ac.inmdpi.com The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
In one study, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and tested against clinically isolated bacterial strains. researchgate.net The compounds were evaluated against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Xanthomonas campestris and Escherichia coli. researchgate.net Several derivatives, particularly compounds 4f, 4g, 4h, and 4i , exhibited significant antibacterial activity compared to other compounds in the series. researchgate.net
The structural features of these derivatives, such as the nature and position of substituents on the phenyl ring, play a crucial role in their antibacterial potency. nih.govmdpi.com The mechanism of action for antibacterial flavonoids, for example, can involve disruption of the bacterial cell membrane or inhibition of essential enzymes like DNA gyrase. mdpi.com While the precise mechanisms for pyrimidine derivatives can vary, they often involve interference with critical cellular processes. rsc.org
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|
| Derivative 4f | Active against B. subtilis, S. aureus researchgate.net | Active against X. campestris, E. coli researchgate.net |
| Derivative 4g | Active against B. subtilis, S. aureus researchgate.net | Active against X. campestris, E. coli researchgate.net |
| Derivative 4h | Active against B. subtilis, S. aureus researchgate.net | Active against X. campestris, E. coli researchgate.net |
| Derivative 4i | Active against B. subtilis, S. aureus researchgate.net | Active against X. campestris, E. coli researchgate.net |
Antifungal Spectrum and Efficacy
Pyrimidine derivatives have also been recognized for their significant antifungal properties, forming the basis for some commercial fungicides used in agriculture. nih.gov Research has focused on synthesizing novel pyrimidine compounds and evaluating their efficacy against a wide spectrum of phytopathogenic and clinically relevant fungi.
Studies have shown that certain pyrimidine derivatives possess potent fungicidal activities, in some cases exceeding that of control fungicides. nih.gov For example, the aforementioned series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives was also tested against the fungus Fusarium oxysporum, with compounds 4f, 4g, 4h, and 4i showing good activity. researchgate.net
The antifungal activity of these compounds is highly dependent on their chemical structure. nih.gov For instance, the introduction of specific substituents can enhance their ability to inhibit fungal growth. nih.gov Tetrazole-substituted aminopyrimidine derivatives have also been synthesized and shown to be potent against various fungal strains, with some compounds emerging as lead molecules for further development. researchgate.net The mechanism of action for many antifungal pyrimidines involves the inhibition of crucial fungal enzymes, such as CYP51 (lanosterol 14α-demethylase), which is essential for fungal cell membrane biosynthesis. nih.gov
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound | Fungal Strain | Activity |
|---|---|---|
| Derivative 4f | Fusarium oxysporum | Good researchgate.net |
| Derivative 4g | Fusarium oxysporum | Good researchgate.net |
| Derivative 4h | Fusarium oxysporum | Good researchgate.net |
| Derivative 4i | Fusarium oxysporum | Good researchgate.net |
| Compound 8b | Various fungal strains | Potent researchgate.net |
| Compound 8e | Various fungal strains | Potent researchgate.net |
| Compound 8i | Various fungal strains | Potent researchgate.net |
Pre-clinical Mechanistic Investigations
Pre-clinical investigations into the mechanisms of action of this compound derivatives have revealed their significant interactions with key cellular processes involved in cancer proliferation and survival. These studies, conducted in vitro, provide a foundational understanding of how these compounds exert their therapeutic effects at a molecular level.
Derivatives of N-phenylpyrimidin-2-amine have been shown to inhibit critical signaling pathways that are often hyperactivated in cancer. For instance, certain 4-azaaryl-N-phenylpyrimidin-2-amine derivatives effectively inhibit the activity of the FLT3 kinase and its downstream signaling components, including STAT5, ERK, and AKT mdpi.com. Inhibition of these pathways is crucial as they are involved in cell proliferation, survival, and differentiation. Similarly, other pyrrolo[2,3-d]pyrimidine derivatives have been observed to reduce the phosphorylation levels of key mediators like STAT5, AKT, and ERK mdpi.com.
The HGF/Met signaling pathway, which is over-expressed in many cancers, is another target of this class of compounds nih.gov. The lead compound 34a demonstrated significant inhibitory activity against the c-Met kinase, which is known to activate downstream pathways including the PI3K/AKT and RAS/MEK/ERK pathways nih.gov. Furthermore, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, exemplified by compound A8 , were developed as potent and selective inhibitors of Janus kinase 2 (JAK2) nih.govacs.org. Compound A8 inhibits the phosphorylation of JAK2, thereby blocking its downstream signaling pathways that are essential for cell growth and proliferation nih.govacs.orgfigshare.com.
A primary mechanism by which these derivatives exert their anti-cancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Compound A8 , a selective JAK2 inhibitor, was found to induce apoptosis significantly at a concentration of 40 nM in Ba/F3 JAK2V617F cells nih.gov. This same compound also caused the cell cycle to arrest in the G0/G1 phase in a concentration-dependent manner, starting at 16 nM nih.gov. This demonstrates that its antitumor activity is mediated by both apoptosis induction and cell cycle inhibition nih.gov.
Similarly, compound 3s , a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative, was also found to induce apoptosis in A549 non-small cell lung cancer cells nih.gov. Other related pyrimidine derivatives have also been reported to induce apoptosis and cause cell cycle arrest, highlighting a common mechanistic feature of this compound class mdpi.comsemanticscholar.orgnih.govmdpi.com. For example, certain 4-azaaryl-N-phenylpyrimidin-2-amine derivatives and pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis and arrest cells at the G0/G1 phase of the cell cycle mdpi.com.
Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. The modulation of this pathway presents a viable therapeutic strategy. Research has shown that 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives can act as novel inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy nih.gov.
Specifically, the derivative 3s was identified as the most active inhibitor in this series. It was found to block autophagy in A549 cells while simultaneously inducing apoptosis nih.gov. This dual action makes it a promising candidate for further development in cancer therapy nih.gov.
Protein binding assays have been instrumental in quantifying the potency and selectivity of this compound derivatives against their target kinases. These assays directly measure the interaction between the compound and the protein, typically reported as an IC50 value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%).
For example, compound A8 showed exceptional potency against JAK2 kinase with an IC50 value of 5 nM nih.govacs.orgfigshare.com. Importantly, it also demonstrated high selectivity, being 38.6-fold, 54.6-fold, and 41.2-fold more selective for JAK2 over JAK1, JAK3, and TYK2, respectively nih.govacs.org. Fluorescence polarization assays confirmed that A8 is an ATP-competitive inhibitor nih.gov. In another study, a series of novel N-phenylpyrimidin-2-amine derivatives were developed as c-Met kinase inhibitors, with the lead compound 34a displaying an outstanding IC50 of 15.0 nM nih.gov. The derivative 3s was found to have strong inhibitory activity against ULK1 kinase nih.gov.
| Compound | Target Protein | IC50 Value (nM) | Notes |
|---|---|---|---|
| A8 | JAK2 | 5 | High selectivity over JAK1, JAK3, and TYK2 nih.govacs.org |
| 34a | c-Met | 15.0 | Potent c-Met inhibitor nih.gov |
| 3s | ULK1 | Not specified | Strong inhibitory activity reported nih.gov |
The evaluation of metabolic stability and pharmacokinetic properties is a critical step in pre-clinical drug development, providing insights into how a compound is processed by the body. In vitro studies using human liver microsomes showed that certain pyrimidine derivatives have a high resistance to metabolic transformations, with stability percentages reported to be no lower than 97% researchgate.net. Some compounds, such as 19a , 19b , and 21a , demonstrated exceptional stability at over 99.9% researchgate.net.
Pre-clinical pharmacokinetic studies in animal models provide further data on a drug's absorption, distribution, metabolism, and excretion profile. Compound A8 demonstrated significantly better metabolic stability and pharmacokinetic properties compared to its lead compound, with an oral bioavailability of 41.1% in mice nih.govacs.org. Another lead compound, 34a , also showed favorable pharmacokinetic properties in mice, with an oral bioavailability (F%) of 59.3% nih.gov. These results indicate that these derivatives are suitable for oral administration and possess characteristics that warrant further development nih.govnih.gov.
| Compound | Parameter | Value | Species |
|---|---|---|---|
| A8 | Oral Bioavailability (F%) | 41.1% | Mouse nih.govacs.org |
| 34a | Oral Bioavailability (F%) | 59.3% | Mouse nih.gov |
| Derivatives (general) | Metabolic Stability (in vitro) | >97% | Human Liver Microsomes researchgate.net |
Structure Activity Relationship Sar and Ligand Design Principles for N Phenylpyrimidin 2 Amine Derivatives
Role of Pyrimidine (B1678525) Core Substituents in Biological Activity
The pyrimidine core acts as a crucial anchor for binding to many biological targets. Its nitrogen atoms often participate in essential hydrogen bonding interactions within the ATP-binding sites of kinases. lookchem.com Modifications to this core can significantly alter the compound's potency, selectivity, and physicochemical properties.
The introduction of a methyl group at the C5 position of the pyrimidine ring has been shown to be a beneficial modification for enhancing biological potency. In studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, the addition of a 5-methyl group led to an approximate two-fold increase in potency, with an IC₅₀ value of 70 nM. acs.org In contrast, moving the methyl group to the C6 position resulted in a three-fold decrease in potency (IC₅₀ of 210 nM), highlighting the critical role of substituent placement. acs.org
This enhancement in binding affinity can be explained by thermodynamic principles. The introduction of methyl groups can effectively reduce the loss of binding entropy upon the ligand binding to its target. nih.gov This entropic contribution, driven by hydrophobic effects, is a key factor responsible for the observed increase in binding affinity. nih.gov Research on other heterocyclic systems has demonstrated that the addition of methyl groups leads to a more favorable heat capacity change, further stabilizing the ligand-target complex. nih.gov
The 2-phenylamino group is a cornerstone of the N-phenylpyrimidin-2-amine pharmacophore, playing a pivotal role in its interaction with various biological targets. This fragment is widely utilized in the design of anticancer agents. lookchem.com For instance, in the development of c-Met kinase inhibitors, the N-phenylpyrimidin-2-amine moiety effectively binds to the ATP binding pocket, with a pyrimidine nitrogen forming key interactions. lookchem.comnih.gov
The phenyl ring itself offers a vector for further modification and optimization. Structure-activity relationship studies on 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors have shown that different substitution patterns on this pendant phenyl ring are critical for modulating inhibitory activity against targets like the kinase insert domain receptor (KDR). nih.gov Similarly, the discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors further underscores the importance of the 2-(phenylamino)pyrimidine scaffold in kinase inhibition. nih.gov Increasing the bulk at the C-2 position of the pyrimidine ring, for example by introducing an aromatic ring, is a strategy that has been explored to enhance biological activity. researchgate.net
Rational Design Strategies for Enhanced Potency and Selectivity
The development of novel N-phenylpyrimidin-2-amine derivatives often employs rational design strategies to optimize their therapeutic potential. These approaches leverage an understanding of the target structure and ligand-binding interactions to create molecules with improved potency, selectivity, and drug-like properties.
Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical characteristics, is a powerful tool in drug design. baranlab.org This strategy can be used to improve potency, enhance selectivity, alter metabolic profiles, or reduce toxicity. A classic example is the replacement of an ester group with a 1,2,3-triazole or tetrazole ring, which has been successfully applied in the development of muscarinic agonists. estranky.sk
Molecular hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with enhanced or synergistic activity. This strategy is widely used in drug discovery. For example, a hybrid structure combining a pyridine (B92270) moiety with a pyrimidine scaffold has been shown to yield selective COX-2 inhibitors. gsconlinepress.com
In the realm of kinase inhibitors, new classes of N-phenylpyrimidine-2-amine derivatives have been designed based on the structure of existing drugs like Ponatinib. northeastern.edunih.gov This approach leverages the known binding mode of the parent drug to design new covalent and irreversible inhibitors with improved selectivity for specific targets, such as Fibroblast Growth Factor Receptor 4 (FGFR4). northeastern.edunih.gov Similarly, novel c-Met inhibitors have been developed by rationally designing derivatives of the N-phenylpyrimidin-2-amine scaffold, guided by the structures of known inhibitors like Cabozantinib. lookchem.com
The affinity and selectivity of N-phenylpyrimidin-2-amine derivatives are highly sensitive to the nature and position of substituents on both the pyrimidine and phenyl rings. SAR studies provide crucial insights into these effects, guiding the optimization of lead compounds.
For example, in the development of USP1/UAF1 inhibitors, various substituents on the phenyl ring, including methoxy (B1213986) (OMe), fluoro (F), amino (NH₂), dimethylamino (NMe₂), and methylthio (SMe), were shown to yield compounds with good potency. acs.org The choice of alkyl substituents elsewhere in the molecule also had a profound impact; replacing a trifluoromethyl group with an isopropyl group led to a six-fold improvement in potency. acs.org
In the context of c-Met inhibitors, a series of N-phenylpyrimidin-2-amine derivatives showed a wide range of inhibitory concentrations (IC₅₀ values from 550.8 nM to 15.0 nM), demonstrating the strong influence of substituents on binding affinity. bohrium.comnih.gov Computational studies can clarify the molecular basis for these differences, highlighting key interactions such as cation-π interactions that stabilize the binding of the ligand to the kinase. nih.gov The strategic placement of substituents can also enhance selectivity. For instance, in designing PLK4 inhibitors, it was found that para-substitution on the phenyl ring was slightly better than meta-substitution, and incorporating a morpholine (B109124) ring improved activity. nih.gov
Table 1: Effect of Substituents on the Biological Activity of N-Phenylpyrimidin-2-amine Derivatives
| Compound/Series | Target | Key Substituent(s) | Biological Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 38 | USP1/UAF1 | 5-methyl on pyrimidine | 70 nM | acs.org |
| 39 | USP1/UAF1 | 6-methyl on pyrimidine | 210 nM | acs.org |
| 34a | c-Met Kinase | 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 15.0 nM | lookchem.comnih.gov |
| 16 | KDR Kinase | Undisclosed, on phenylamino (B1219803) | Submicromolar/low micromolar range | nih.gov |
| 10f | FGFR4 | Ponatinib-based derivative | Significant FGFR4 inhibition | northeastern.edunih.gov |
| 3b | PLK4 | Morpholine ring | 31.2 nM | nih.gov |
| 8h | PLK4 | Modified phenyl substituent | 6.7 nM | nih.gov |
Pharmacophore Development and Optimization
The development of a pharmacophore model is a critical step in understanding the key structural features required for the biological activity of a series of molecules. nih.gov For derivatives of N-phenylpyrimidin-2-amine, pharmacophore modeling helps to identify the essential steric and electronic properties that govern their interaction with specific biological targets.
Pharmacophore models for this class of compounds are typically developed based on the structures of known active ligands. For instance, in the development of UNC51-like kinase 1 (ULK1) inhibitors, a pharmacophore model was created based on the binding features of known ligands to discover common anchoring points. nih.gov This approach led to the synthesis and verification of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as potent ULK1 inhibitors. nih.gov
Similarly, for phosphodiesterase 4B (PDE4B) inhibitors, a five-point pharmacophore model was developed using a set of 87 molecules with varying inhibitory concentrations. nih.gov This model, which included features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, yielded a statistically significant 3D-QSAR model, indicating its high predictive power for designing new, more potent inhibitors. nih.gov
Computational studies on N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3) have utilized techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA). nih.gov These models provide contour maps that highlight favorable and unfavorable regions for substitution on the molecular scaffold, thereby guiding the optimization of inhibitory activity. nih.gov The insights gained from these models are instrumental in designing novel compounds with enhanced potency. nih.gov
The N-phenylpyrimidin-2-amine scaffold itself is recognized as a privileged structure in medicinal chemistry, with the pyrimidine nitrogen being crucial for binding to the ATP binding pocket of various kinases. lookchem.com Molecular docking studies on c-Met inhibitors have shown that this scaffold plays a significant role in the binding interaction. nih.govbohrium.com
Advanced Research Directions and Therapeutic Potential of N Phenylpyrimidin 2 Amine Scaffolds
Development of Multi-Targeting Agents based on N-Phenylpyrimidin-2-amine
The development of multi-targeting agents, which are single molecules designed to interact with multiple biological targets, represents a paradigm shift in drug discovery. This approach is particularly relevant in complex multifactorial diseases like cancer, where targeting a single pathway is often insufficient due to the activation of compensatory signaling pathways. The N-phenylpyrimidin-2-amine scaffold has proven to be a versatile platform for the design of such multi-kinase inhibitors.
Researchers have successfully developed N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives that act as potent inhibitors of both Aurora A and Aurora B kinases. nih.gov One lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, demonstrated significant anticancer effects by inducing cell death following mitotic failure, a consequence of inhibiting these key mitotic kinases. nih.gov
Furthermore, the N-phenylpyrimidine-2-amine core has been utilized to create dual inhibitors targeting other kinase families. For instance, derivatives have been designed to simultaneously inhibit Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2), both of which are implicated in various cancers and inflammatory disorders. The ability to fine-tune the substitution pattern on the pyrimidine (B1678525) and phenyl rings allows for the modulation of selectivity and potency against different kinase targets.
A recent study described a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors. One promising compound, A8, exhibited an IC50 value of 5 nM for JAK2 and demonstrated significant selectivity over other JAK family members. nih.gov This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The development of such selective multi-targeting agents holds significant promise for more effective and durable therapeutic responses.
Table 1: Examples of Multi-Targeting Agents Based on the N-Phenylpyrimidin-2-amine Scaffold
| Compound Class | Target Kinases | Therapeutic Area |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Cancer |
| N-phenylpyrimidin-2-amine derivatives | BTK, JAK2 | Cancer, Inflammation |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amines | JAK2 (selective) | Myeloproliferative Neoplasms |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For N-phenylpyrimidin-2-amine scaffolds, AI and ML are being employed in several key areas:
Virtual Screening and Hit Identification: AI-powered platforms can screen vast virtual libraries of compounds to identify potential hits that are predicted to bind to a specific biological target. This significantly reduces the time and cost associated with initial screening efforts.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By learning from existing data on active and inactive pyrimidine derivatives, these models can propose new structures that are more likely to be potent and have favorable drug-like properties. youtube.com
Predictive Modeling: ML models are used to predict various properties of N-phenylpyrimidin-2-amine derivatives, including their biological activity, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). These predictions help to prioritize the synthesis of the most promising compounds. nih.govmdpi.com
For example, quantitative structure-activity relationship (QSAR) models, a type of ML model, have been used to correlate the structural features of N-phenylpyrimidine-4-amine derivatives with their inhibitory activity against FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia. mdpi.com These models can guide the rational design of more potent and selective inhibitors.
Exploration of Novel Biological Targets for Pyrimidin-2-amine Derivatives
While kinase inhibition remains a primary focus, the versatility of the pyrimidin-2-amine scaffold allows for its exploration against a range of other biological targets. The pyrimidine ring is a common motif in biologically active compounds and can interact with various enzymes and receptors. mdpi.com
Recent research has expanded the therapeutic applications of pyrimidine derivatives to include:
Antiviral Agents: Pyrimidine analogs have a long history as antiviral drugs. Novel pyrimidine derivatives are being investigated for their activity against a variety of viruses by targeting viral enzymes essential for replication. researchgate.net
Anti-inflammatory Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or enzymes like cyclooxygenase-2 (COX-2). researchgate.net
Neurodegenerative Diseases: Pyrimidine and pyridine (B92270) derivatives are being explored as multi-target inhibitors for conditions like Alzheimer's disease by targeting cholinesterases. acs.org
Cancer Metabolism: Beyond kinase inhibition, researchers are investigating the potential of pyrimidine derivatives to target cancer cell metabolism. The pyrimidine salvage pathway, which cancer cells can use to overcome the inhibition of de novo synthesis, has emerged as a novel therapeutic target. mdpi.com
The exploration of these novel targets is often facilitated by high-throughput screening of diverse pyrimidine libraries against a wide array of biological assays. The structural diversity that can be achieved with the N-phenylpyrimidin-2-amine scaffold makes it an excellent starting point for discovering compounds with novel mechanisms of action.
Challenges and Opportunities in Translating Research Findings
Despite the promising research on N-phenylpyrimidin-2-amine derivatives, the translation of these findings into clinically approved drugs is fraught with challenges.
Challenges:
Off-Target Effects and Toxicity: Kinase inhibitors, including those based on the N-phenylpyrimidin-2-amine scaffold, can suffer from off-target effects due to the high degree of similarity in the ATP-binding sites of different kinases. This can lead to unforeseen toxicities.
Acquired Resistance: A major challenge in cancer therapy is the development of acquired resistance to targeted drugs. Tumors can develop mutations in the target kinase that prevent the drug from binding effectively. mdpi.com
Poor Pharmacokinetic Properties: Drug candidates must possess suitable pharmacokinetic properties to be effective. Poor solubility, low bioavailability, and rapid metabolism can all hinder the development of a promising compound.
Complexity of Clinical Trials: Designing and conducting clinical trials for targeted therapies can be complex, requiring patient stratification based on biomarkers to identify those most likely to respond to the treatment.
Opportunities:
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of kinases in complex with inhibitors allows for more rational, structure-based drug design. This can lead to the development of more potent and selective inhibitors.
Biomarker-Driven Clinical Trials: The identification of predictive biomarkers can help to select patients who are most likely to benefit from a particular therapy, increasing the success rate of clinical trials.
Combination Therapies: Combining N-phenylpyrimidin-2-amine-based inhibitors with other anticancer agents can help to overcome resistance and improve therapeutic outcomes.
Novel Drug Delivery Systems: Advanced drug delivery systems can be employed to improve the pharmacokinetic properties of pyrimidine derivatives and enhance their delivery to the target site.
The journey from a promising research compound to a clinically approved drug is long and arduous. However, the continued innovation in drug design methodologies, a deeper understanding of disease biology, and the strategic design of clinical trials provide significant opportunities for the successful translation of N-phenylpyrimidin-2-amine-based therapies.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, 0°C → RT | 75–85 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 60–70 | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 85–90 |
How is this compound characterized using spectroscopic and spectrometric techniques?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for phenyl/pyrimidine) and methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish substituent positions .
- ESI-MS: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 226.1) and fragmentation patterns .
- IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Key Markers:
- Absence of NH₂ stretches in IR indicates successful N-phenyl substitution.
- Split peaks in NMR suggest steric hindrance or polymorphism .
What role do intramolecular hydrogen bonds play in the crystal packing of pyrimidine derivatives?
Level: Advanced
Methodological Answer:
Intramolecular N–H⋯N hydrogen bonds stabilize molecular conformations and influence crystal packing. For example:
- In 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, an N4–H4⋯N5 bond (2.982 Å) forms a six-membered ring, reducing conformational flexibility .
- Graph set analysis (e.g., R₂²(16) motifs) identifies recurring hydrogen-bonded dimers, critical for predicting crystal symmetry .
Q. Table 2: Hydrogen Bond Parameters
| Bond | Donor-Acceptor Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N4–H4⋯N5 | 2.982 | 147 | |
| C57–H57⋯F5 | 3.708 | 132 |
How can researchers address polymorphic variations in pyrimidine-based compounds during crystallographic studies?
Level: Advanced
Methodological Answer:
Polymorphs arise from variations in packing (e.g., π–π stacking, C–H⋯F interactions). Strategies include:
- Variable-Temperature XRD: Monitor phase transitions (e.g., 100–300 K) to identify metastable forms .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., fluorine contacts in fluorophenyl derivatives) .
- DSC/TGA: Correlate thermal stability with packing efficiency (e.g., melting points differing by >10°C indicate distinct polymorphs) .
Case Study:
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits two polymorphs with N⋯N distances of 2.940 Å (Form Ia) vs. 2.982 Å (Form Ib), impacting solubility .
What computational strategies predict the bioactivity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases, aminopeptidases). For example, pyrimidine derivatives show affinity for methionine aminopeptidase-1 (IC₅₀ < 1 µM) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity. Electron-withdrawing groups (e.g., –CF₃) enhance enzyme inhibition .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
How do steric and electronic factors influence substitution reactions in pyrimidine derivatives?
Level: Advanced
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., 4-methylphenyl) hinder nucleophilic attack at C4/C5, favoring C2/C6 substitution .
- Electronic Effects: Electron-deficient pyrimidines (e.g., 5-Br substituent) undergo faster SNAr reactions with anilines .
Case Study:
In 5-chloro-N-methylpyrazin-2-amine synthesis, methyl groups at C6 increase steric hindrance, reducing byproduct formation during amination .
What analytical techniques resolve contradictions in spectroscopic vs. crystallographic data?
Level: Advanced
Methodological Answer:
- SC-XRD vs. NMR: Discrepancies in dihedral angles (e.g., 11.3° in XRD vs. averaged values in NMR) arise from solution vs. solid-state dynamics. Use variable-concentration NMR to assess aggregation .
- DFT Calculations: Compare experimental XRD bond lengths with B3LYP/6-31G* optimized geometries to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
